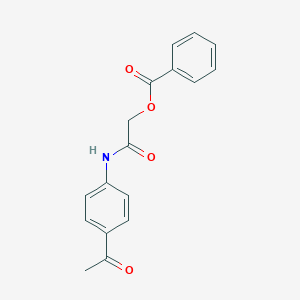
2-(4-Acetylanilino)-2-oxoethyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Acetylanilino)-2-oxoethyl benzoate, commonly known as AOE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. AOE is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C18H15NO4.
Wirkmechanismus
The exact mechanism of action of AOE is not fully understood, but it is believed that AOE exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins. AOE has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. AOE has also been shown to inhibit the activity of topoisomerase II, an enzyme that plays a key role in DNA replication and repair.
Biochemical and Physiological Effects:
AOE has been shown to have several biochemical and physiological effects. AOE has been shown to have anti-inflammatory, analgesic, and antipyretic effects. AOE has also been shown to have antitumor and antibacterial effects. AOE has been shown to inhibit the growth of several types of cancer cells, including breast cancer cells, lung cancer cells, and prostate cancer cells. AOE has also been shown to inhibit the growth of several types of bacteria, including Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using AOE in lab experiments is its low toxicity. AOE has been shown to have low toxicity in animal studies, making it a safe compound to use in lab experiments. Another advantage of using AOE in lab experiments is its high solubility in organic solvents, making it easy to dissolve in various solutions. However, one of the limitations of using AOE in lab experiments is its high cost. AOE is a relatively expensive compound, which may limit its use in certain lab experiments.
Zukünftige Richtungen
There are several future directions for research on AOE. One direction is to further investigate the mechanism of action of AOE and its potential use as an anti-inflammatory agent. Another direction is to investigate the potential use of AOE in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to investigate the potential use of AOE as an antibacterial agent and antitumor agent. Finally, future studies should focus on developing more cost-effective methods for synthesizing AOE.
Conclusion:
In conclusion, AOE is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. AOE has been extensively studied for its potential use as an antibacterial agent, antitumor agent, and anti-inflammatory agent. AOE has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. While there are some limitations to using AOE in lab experiments, its low toxicity and high solubility make it a promising compound for further research.
Synthesemethoden
There are several methods to synthesize AOE, but the most commonly used method is the condensation reaction between 4-acetylaniline and 2-bromoethyl benzoate. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride in an organic solvent such as dimethylformamide or dimethylacetamide. The product is then purified by recrystallization to obtain pure AOE.
Wissenschaftliche Forschungsanwendungen
AOE has gained significant attention in the field of scientific research due to its potential applications in various fields. AOE has been extensively studied for its potential use as an antibacterial agent, antitumor agent, and anti-inflammatory agent. AOE has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
Produktname |
2-(4-Acetylanilino)-2-oxoethyl benzoate |
|---|---|
Molekularformel |
C17H15NO4 |
Molekulargewicht |
297.3 g/mol |
IUPAC-Name |
[2-(4-acetylanilino)-2-oxoethyl] benzoate |
InChI |
InChI=1S/C17H15NO4/c1-12(19)13-7-9-15(10-8-13)18-16(20)11-22-17(21)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,18,20) |
InChI-Schlüssel |
BLBDVACFKKBJGM-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-bromo-2-fluorophenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305582.png)
![N-(2-chlorophenyl)-2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B305585.png)
![N-{[5-({2-[(2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B305586.png)
![N-{[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B305587.png)
![N-(2-ethyl-6-methylphenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B305588.png)
![N-{[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide](/img/structure/B305592.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-isopropylphenyl)acetamide](/img/structure/B305597.png)




![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-cyclopropyl-2-thioxo-4-imidazolidinone](/img/structure/B305603.png)

![3-Cyclopropyl-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B305605.png)